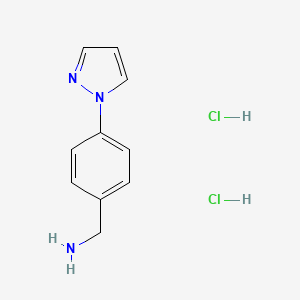

(4-(1H-Pyrazol-1-yl)phenyl)methanamine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(4-pyrazol-1-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3.2ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;;/h1-7H,8,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJUCGGTHLKCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Biologische Aktivität

(4-(1H-Pyrazol-1-yl)phenyl)methanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a phenyl group, which is known for its role in various biological activities. The dihydrochloride form enhances solubility and bioavailability, crucial for therapeutic efficacy.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported as 54.25% and 38.44%, respectively, while showing minimal toxicity to normal fibroblast cells .

| Cell Line | Growth Inhibition (%) | Toxicity to Normal Cells (%) |

|---|---|---|

| HepG2 | 54.25 | 80.06 |

| HeLa | 38.44 | 80.06 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. A series of pyrazole derivatives were tested, revealing that modifications at specific positions on the pyrazole ring could enhance anti-inflammatory activity. For instance, certain derivatives showed comparable effects to standard anti-inflammatory drugs like diclofenac sodium and celecoxib .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has shown moderate antibacterial activity against various strains of bacteria. However, its effectiveness varies based on structural modifications of the pyrazole ring .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It interacts with various receptors that mediate cellular responses, leading to altered signaling pathways associated with tumor growth and inflammation.

Case Studies

Several studies have explored the pharmacological potential of pyrazole derivatives:

- Anticancer Study : A recent study evaluated a series of pyrazole compounds for their anticancer activity against multiple cancer cell lines, highlighting the importance of substituents on the pyrazole ring for enhancing efficacy .

- Anti-inflammatory Research : Tewari et al. (2014) synthesized novel pyrazole derivatives and assessed their anti-inflammatory effects in vivo, demonstrating promising results that warrant further investigation .

- Antimicrobial Evaluation : A comparative study on various pyrazole derivatives indicated that structural modifications significantly impact antimicrobial potency, suggesting a need for tailored synthesis to optimize activity against specific pathogens .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a pyrazole ring connected to a phenyl group and an amine functional group. This structure allows for versatile reactivity, making it suitable for various synthetic applications. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating biological and chemical studies.

Chemistry

- Intermediate in Synthesis : (4-(1H-Pyrazol-1-yl)phenyl)methanamine dihydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups enable the formation of diverse derivatives through substitution and coupling reactions.

- Reactivity Studies : The compound is utilized to study reaction mechanisms involving nucleophilic substitutions and electrophilic additions, providing insights into the behavior of similar structures under various conditions.

Biology

- Biochemical Probes : The compound is investigated for its ability to interact with biological macromolecules. Its structural features allow it to serve as a biochemical probe to study enzyme activity or receptor binding, aiding in understanding metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, making it a candidate for further investigation as a therapeutic agent against bacterial infections.

Medicine

- Pharmacological Investigations : Researchers are exploring the pharmacological properties of this compound, particularly its effects on various biological targets. This includes studying its potential as an anti-inflammatory or analgesic agent.

- Drug Development : The compound's ability to modulate biological pathways positions it as a promising candidate in drug development processes aimed at treating diseases such as cancer or neurodegenerative disorders.

Industry

- Material Science : In industrial applications, this compound is being evaluated for its role in developing new materials with specific properties, such as enhanced thermal stability or improved electrical conductivity.

- Catalysis : Its unique structure also makes it suitable for use as a catalyst or catalyst precursor in various chemical reactions, potentially improving reaction efficiencies and yields.

Case Study 1: Antimicrobial Activity

A recent study investigated the antimicrobial properties of this compound against several bacterial strains. The findings indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for the development of new antibiotics.

Case Study 2: Drug Development

In another study focused on drug development, researchers synthesized analogs of this compound to evaluate their efficacy against cancer cell lines. Results showed that certain derivatives displayed enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications in optimizing therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitutions

The following table summarizes key structural analogues and their distinguishing features:

Key Differences in Physicochemical Properties

Solubility: Dihydrochloride salts (e.g., 1185303-30-3, 2095408-89-0) exhibit superior aqueous solubility compared to monohydrochloride analogues (e.g., 1245649-13-1) due to increased ionic character .

Lipophilicity : Methylation of the amine (e.g., 1185298-38-7) reduces polarity, enhancing membrane permeability but requiring dihydrochloride salt formation to retain solubility .

Metabolic Stability : Fluorine substitution (e.g., 1255717-06-6) improves metabolic resistance by reducing susceptibility to oxidative degradation .

Vorbereitungsmethoden

General Strategy

The synthesis typically proceeds via the formation of the 4-(1H-pyrazol-1-yl)benzylamine scaffold, which is then converted to its dihydrochloride salt. The key steps include:

- Construction of the pyrazole ring or its introduction onto a phenyl ring.

- Functionalization of the benzyl position to introduce the methanamine group.

- Salt formation with hydrochloric acid to yield the dihydrochloride.

Stepwise Synthetic Approach

Step 1: Formation of 4-(1H-pyrazol-1-yl)benzyl chloride intermediate

- Reaction of 1H-pyrazole with 4-(chloromethyl)benzyl chloride or benzyl chloride derivatives under basic conditions.

- Typical bases include sodium acetate or potassium carbonate.

- Solvents such as ethanol or methanol are commonly employed.

- Reaction temperatures range from ambient to reflux conditions depending on reagents.

Step 2: Nucleophilic substitution with methanamine

- The benzyl chloride intermediate is reacted with methanamine or its hydrochloride salt.

- This substitution proceeds under mild heating in polar solvents (e.g., ethanol).

- The reaction yields (4-(1H-pyrazol-1-yl)phenyl)methanamine.

Step 3: Formation of dihydrochloride salt

- The free base amine is treated with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether).

- The dihydrochloride salt precipitates out and is isolated by filtration.

- This salt formation enhances the compound's stability and solubility.

Alternative Synthetic Routes

- Reductive amination: Starting from 4-(1H-pyrazol-1-yl)benzaldehyde, reductive amination with ammonia or amine sources in the presence of reducing agents like sodium borohydride or catalytic hydrogenation (Pd/C) can directly yield the benzylamine derivative.

- Cyclocondensation: Pyrazole ring formation via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by functional group transformations to introduce the benzylamine moiety.

- Cross-coupling reactions: Suzuki-Miyaura coupling to attach the pyrazole ring to a pre-functionalized benzylamine scaffold can be employed for structural analogues.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Pyrazole substitution | Pyrazole + 4-(chloromethyl)benzyl chloride | Ethanol/methanol | RT to reflux | Base: sodium acetate or K2CO3 |

| Nucleophilic substitution | Benzyl chloride intermediate + methanamine | Ethanol | 50–80°C | Mild heating, inert atmosphere |

| Salt formation | Amine + HCl (excess) | Ethanol/ether | RT | Precipitation of dihydrochloride salt |

Optimization focuses on maximizing yield and purity by controlling reaction time, temperature, and solvent polarity. Monitoring via TLC or HPLC ensures completion and minimal byproducts.

Industrial and Green Chemistry Considerations

- Continuous flow reactors are employed to enhance reproducibility and scalability.

- Use of microwave-assisted synthesis can drastically reduce reaction times, as demonstrated in related pyrazole syntheses.

- Solvent recycling and energy-efficient heating methods reduce environmental impact.

- Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation steps, with recovery and reuse protocols.

Research Findings and Characterization

- High yields (typically >70%) are reported for the nucleophilic substitution step.

- Purity is confirmed by NMR, mass spectrometry, and elemental analysis.

- Crystallographic studies of the dihydrochloride salt reveal hydrogen bonding networks stabilizing the crystal lattice.

- Single-crystal X-ray diffraction at low temperatures provides detailed structural data, essential for understanding molecular conformation and packing.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Pyrazole substitution + amination | Pyrazole, benzyl chloride, methanamine | Straightforward, well-established | Requires multiple steps |

| Reductive amination | 4-(1H-pyrazol-1-yl)benzaldehyde, NaBH4 or H2/Pd-C | Direct route, fewer steps | Sensitive to reaction conditions |

| Cyclocondensation + functionalization | Hydrazine derivatives, 1,3-dicarbonyl compounds | Efficient pyrazole ring formation | Multi-step, requires purification |

| Continuous flow synthesis | Same as batch but in flow reactors | Scalable, reproducible | Requires specialized equipment |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(1H-Pyrazol-1-yl)phenyl)methanamine dihydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(chloromethyl)benzylamine derivatives and 1H-pyrazole under basic conditions. A solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) facilitates the reaction. The dihydrochloride salt is formed via subsequent acidification (e.g., HCl) . Optimization includes:

- Temperature : 80–100°C for 12–24 hours.

- Purification : Recrystallization from ethanol/water or chromatography for high purity (>95%).

- Scale-up : Continuous flow reactors improve efficiency for industrial-scale production .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm) and methylamine groups (δ 3.5–4.0 ppm).

- Mass Spectrometry : ESI-MS for molecular ion peaks (e.g., [M+H]⁺ at m/z 217.7).

- Elemental Analysis : Confirms C, H, N, and Cl content (±0.3% deviation).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (see Advanced Questions) .

Q. What solvents and storage conditions ensure stability of the dihydrochloride salt?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Recommended protocols:

- Solubility : Dissolves in polar solvents (water, methanol, DMSO). Avoid dichloromethane due to poor solubility.

- Storage : –20°C in airtight, amber vials under nitrogen. Desiccants (e.g., silica gel) prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported hydrogen-bonding patterns for this compound?

- Methodological Answer : Use SHELX software (e.g., SHELXL-2019) for refinement against high-resolution X-ray data. Key steps:

- Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) at 100 K minimizes thermal motion artifacts.

- Validation : Check R-factor (<5%) and electron density maps for missing H-atoms.

- Contradiction Resolution : Compare with Cambridge Structural Database (CSD) entries to identify outliers in bond angles or packing motifs .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The pyrazole ring acts as a directing group, enabling regioselective C–H functionalization. Experimental design considerations:

- Catalyst Screening : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand.

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates.

- DFT Calculations : Predict activation barriers for transmetalation steps .

Q. How does protonation of the methylamine group (in dihydrochloride form) affect bioactivity in receptor-binding assays?

- Methodological Answer : Perform comparative studies using the free base vs. dihydrochloride salt:

- pKa Determination : Potentiometric titration (expected pKa ~9.5 for the amine).

- Binding Assays : Radioligand displacement (e.g., ³H-labeled antagonists) to measure IC₅₀ shifts.

- Molecular Dynamics : Simulate protonated amine interactions with receptor active sites (e.g., GPCRs) .

Q. What analytical strategies differentiate degradation products under accelerated stability testing?

- Methodological Answer : Use LC-MS/MS with the following parameters:

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Gradient : 5–95% acetonitrile (0.1% formic acid) over 10 minutes.

- Degradants : Look for m/z peaks corresponding to dechlorinated or oxidized species (e.g., m/z 199.1 for pyrazole ring cleavage) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in aprotic solvents. How can these discrepancies be resolved experimentally?

- Methodological Answer :

- Saturation Shake-Flask Method : Dissolve excess compound in DMF, DMSO, or THF. Filter and quantify supernatant via UV-Vis (λ = 254 nm).

- Dynamic Light Scattering (DLS) : Detect aggregates in poorly solubilizing solvents (e.g., THF).

- Controlled Humidity Studies : Correlate hygroscopicity with solubility variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.